![molecular formula C10H13N B3314562 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene CAS No. 951887-19-7](/img/structure/B3314562.png)
2-Methyl-3-(5-methyl-2-pyridyl)-1-propene
Overview
Description
2-Methyl-3-(5-methyl-2-pyridyl)-1-propene, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and primates.
Mechanism of Action
2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is metabolized in the brain to 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ is then selectively toxic to dopaminergic neurons, leading to their destruction. The mechanism of MPP+ toxicity is thought to involve oxidative stress, mitochondrial dysfunction, and apoptosis.
Biochemical and Physiological Effects
This compound-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. The biochemical and physiological effects of this compound include motor deficits, such as bradykinesia, rigidity, and tremors, as well as non-motor symptoms, such as cognitive impairment and depression.
Advantages and Limitations for Lab Experiments
2-Methyl-3-(5-methyl-2-pyridyl)-1-propene has several advantages as a tool for studying Parkinson's disease. It selectively destroys dopaminergic neurons, mimicking the pathophysiology of the disease in humans and primates. This compound is also relatively easy to administer and produces consistent results across different animal models. However, this compound has several limitations as well. It does not replicate all aspects of Parkinson's disease, such as Lewy body formation and non-dopaminergic pathology. This compound also has a narrow therapeutic window, making it difficult to use in human studies.
Future Directions
For 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene research include the development of new animal models, identification of new therapeutic targets, and the study of environmental toxins and neuroprotective interventions.
Scientific Research Applications
2-Methyl-3-(5-methyl-2-pyridyl)-1-propene has been widely used in scientific research to study the pathophysiology of Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathophysiology of Parkinson's disease in humans and primates, making this compound an ideal tool for studying the disease.
properties
IUPAC Name |
5-methyl-2-(2-methylprop-2-enyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-5-4-9(3)7-11-10/h4-5,7H,1,6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXFRNMBXJZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259915 | |
Record name | 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951887-19-7 | |
Record name | 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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